N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-10-5-6-13(20-2)11(7-10)12-8-21-15(16-12)17-14(18)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESMJTVNAIEEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane carboxamide group. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares key structural motifs with several derivatives documented in recent literature:
- Thiazole Core: Common in compounds like 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) and N-[4-[2,5-bis(chloranyl)phenyl]-1,3-thiazol-2-yl]-2-naphthalen-1-yl-ethanamide . These analogs retain the thiazole backbone but differ in substituents (e.g., chlorophenyl vs. dimethoxyphenyl).
- Cyclopropane Carboxamide : Cyclopropane-containing analogs, such as 3-[(5-bromanyl-1-cyclopropylcarbonyl-2,3-dihydroindol-7-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)propanamide , highlight the role of the cyclopropane ring in modulating lipophilicity and metabolic stability.
Physicochemical Properties
Note: The melting point range (29.05–35.02%) in is likely a typographical error; values may represent yield or purity.
Functional Group Impact
- Cyclopropane vs. Aromatic Rings: Cyclopropane’s ring strain and sp³ hybridization may improve metabolic resistance compared to bulkier aromatic substituents in analogs like N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide .
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a thiazole ring, a cyclopropane moiety, and a dimethoxyphenyl group, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the biosynthesis of bacterial lipids, which is crucial for bacterial survival and proliferation. In vitro studies demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
2.2 Modulation of Ion Channels
This compound acts on transient receptor potential (TRP) channels, particularly TRPM8. This channel is involved in thermosensation and pain pathways. The compound has been identified as a modulator of TRPM8 activity, with implications for pain management and sensory disorders .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It binds to specific enzymes and receptors, altering their activity and influencing cellular signaling pathways.
- Gene Expression : The compound affects gene expression related to neuroplasticity and inflammation, indicating potential applications in neurodegenerative diseases .
- Calcium Signaling : By modulating TRPM8 channels, it influences intracellular calcium levels, which play a critical role in various cellular processes including muscle contraction and neurotransmitter release .
4.1 In Vitro Studies
In vitro analyses have demonstrated that the compound can induce apoptosis in certain cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases. This suggests a potential role in cancer therapy.
4.2 In Vivo Studies
Animal models have shown that administration of this compound leads to significant behavioral changes associated with pain relief and reduced inflammation. For instance, mice treated with this compound exhibited decreased sensitivity to thermal stimuli compared to control groups .
5. Research Data Table
6.
This compound shows promise as a multifaceted compound with significant biological activity across various domains including antimicrobial action and modulation of ion channels. Ongoing research is necessary to fully elucidate its mechanisms and therapeutic potential in clinical applications.
Q & A
Q. What are the key steps in synthesizing N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step organic reactions:
Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis using 2,5-dimethoxyphenyl-substituted precursors .
Cyclopropane incorporation : Cyclopropanecarboxylic acid derivatives are coupled to the thiazole-2-amine intermediate using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. Optimization factors :
- Temperature : Controlled heating (60–80°C) for coupling reactions to avoid side products .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for amide bond formation .
Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?
Answer: Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns protons and carbons in the thiazole, cyclopropane, and methoxyphenyl groups (e.g., cyclopropane protons at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bands from methoxy groups (~1250 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Answer: Discrepancies often arise due to:
- Assay specificity : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. For example, conflicting IC50 values in kinase inhibition assays may reflect off-target effects .
- Solubility issues : Poor aqueous solubility can lead to false negatives. Address by using co-solvents (DMSO ≤1%) or formulating as nanoparticles .
- Metabolic instability : Hepatic microsome assays identify rapid degradation; stabilize via structural modifications (e.g., replacing labile methoxy groups with halogens) .
Case study : A thiazole derivative showed anti-cancer activity in vitro but failed in vivo due to CYP450-mediated metabolism. Structural optimization (e.g., fluorination) improved metabolic stability by 70% .
Q. What computational strategies are used to predict the compound’s mechanism of action and target interactions?
Answer:
- Molecular Docking : Simulates binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The cyclopropane moiety’s rigidity enhances binding entropy in hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. For example, simulations revealed hydrogen bonding between the carboxamide group and ATP-binding site residues in kinase targets .
- QSAR Models : Predict ADMET properties using descriptors like LogP (estimated ~2.5 for this compound) and polar surface area (~80 Ų) .
Q. How can researchers design experiments to elucidate the compound’s anti-inflammatory or anticancer mechanisms?
Answer: Experimental workflow :
Target identification :
- Chemical proteomics : Use affinity chromatography with the compound as bait to pull down binding proteins .
- Transcriptomics : RNA-seq to identify pathways altered post-treatment (e.g., NF-κB downregulation) .
Functional validation :
- Knockout models : CRISPR/Cas9 deletion of candidate targets (e.g., COX-2 for anti-inflammatory activity) .
- Biomarker analysis : Measure cytokines (IL-6, TNF-α) or apoptosis markers (caspase-3) in treated cell lines .
Example : A thiazole-carboxamide analog reduced tumor growth in xenografts by 60% via p53 activation, confirmed by immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
